2-(2-氟-4-硝基苯基)丙酸

描述

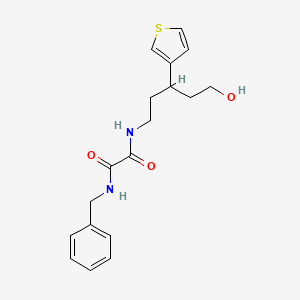

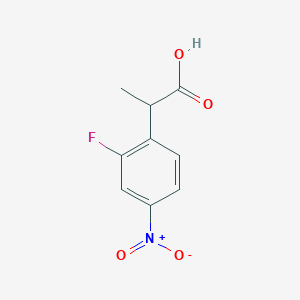

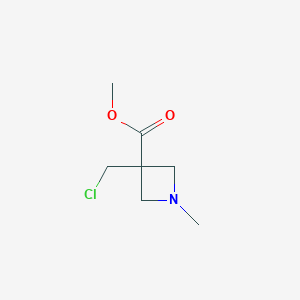

“2-(2-Fluoro-4-nitrophenyl)propanoic acid” is a chemical compound with the molecular formula C9H8FNO4 . It has a molecular weight of 213.16 . This compound is used for research purposes .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Fluoro-4-nitrophenyl)propanoic acid” are not fully detailed in the search results. The compound has a molecular weight of 213.16 . Other properties like boiling point and storage conditions were not specified in the search results .科学研究应用

化学相互作用和光谱分析

2-氟-5-硝基苯腈与2-(2-氟-4-硝基苯基)丙酸密切相关,已研究其与胺、氨基酸和NH-杂芳族化合物的反应性。这些研究为由此产生的衍生物的化学相互作用和质子磁共振光谱提供了宝贵的见解,有助于我们了解这些化合物的结构和动态特性 (Wilshire, 1967)。

手性衍生化剂

2-氟-2-苯基丙酸的对映异构体(与2-(2-氟-4-硝基苯基)丙酸类似的化合物)已被分离并用作手性衍生化剂。由该酸制备的酯和酰胺的非对映异构体之间显着的氟化学位移差异提供了一种手性分析方法,这对于理解和开发不对称合成和手性药物至关重要 (Hamman, 1993)。

放射化学研究

已经对 O-(1-[18 F]氟丙烷-2-基)-O-(4-硝基苯基)甲基膦酸酯(化学战剂沙林的替代品)的放射合成进行了研究。这项研究有助于开发新型放射性标记的有机磷酸酯乙酰胆碱酯酶抑制剂,从而能够使用 PET 成像探索有机磷酸酯在体内的作用方式。这项研究提供了与2-(2-氟-4-硝基苯基)丙酸结构相关的化合物的放射化学性质和潜在生物医学应用的见解 (Hayes et al., 2018)。

光反应和光稳定性研究

氟他胺等化合物的光反应和光稳定性(含有类似于2-(2-氟-4-硝基苯基)丙酸的硝基苯基部分)已在不同的溶剂中进行了研究。这些研究揭示了各种光反应途径和活性中间体的产生,有助于我们了解这些化合物的な光化学行为 (Watanabe et al., 2015)。

生化光探针

2-氟-4-硝基苯基醚(结构上类似于2-(2-氟-4-硝基苯基)丙酸)已被探索其作为生化光探针的潜力。研究它们与各种亲核试剂的光取代反应揭示了它们的制备结果和热稳定性,表明它们在生化应用中的潜在用途 (Pleixats et al., 1989)。

未来方向

作用机制

Target of Action

It’s structurally similar to flurbiprofen , which primarily targets prostaglandin synthetase , an enzyme involved in the inflammatory response.

Mode of Action

Based on its structural similarity to flurbiprofen , it may also act by inhibiting prostaglandin synthetase . This inhibition can reduce the production of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

If it acts similarly to flurbiprofen , it would affect the arachidonic acid pathway . This pathway produces prostaglandins, so inhibiting prostaglandin synthetase would disrupt this pathway, reducing inflammation and pain.

Result of Action

If it acts similarly to flurbiprofen , it would reduce inflammation and pain by inhibiting the production of prostaglandins .

属性

IUPAC Name |

2-(2-fluoro-4-nitrophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-5(9(12)13)7-3-2-6(11(14)15)4-8(7)10/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQCPNADYHADDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1-Ethyl-3-nitropyrazol-5-yl)methyl]methylamine](/img/structure/B2777572.png)

![{7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2777577.png)

![1-[5-acetyl-6-(3-nitrophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2777583.png)

![3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2777587.png)